N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide
Overview
Description
N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide: is a chiral diamine ligand that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its unique structure, which includes a sulfonamide group attached to a chiral diamine backbone. It is widely used in various chemical reactions, particularly in the synthesis of chiral molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-amino-1,2-diphenylethane with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as potassium hydroxide in an inert atmosphere, usually in a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions: N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the hydrogenation of ketones to produce chiral alcohols
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs that require chiral centers.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide exerts its effects involves coordination with metal centers, particularly ruthenium(II). The chiral diamine ligand forms a complex with the metal, which then participates in catalytic cycles. The molecular targets include carbonyl and imine groups, which are reduced in the presence of hydrogen donors .
Comparison with Similar Compounds
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol: Another chiral diamine used in asymmetric synthesis.
N-(2-Amino-1,2-diphenylethyl)methanesulfonamide: A similar compound with a methanesulfonamide group instead of a toluenesulfonamide group.
Uniqueness: N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide is unique due to its specific chiral configuration and the presence of the toluenesulfonamide group, which enhances its reactivity and selectivity in catalytic processes.
Properties
IUPAC Name |
N-(2-amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPFIWYXBIHPIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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